molecular formula C9H11N B1581345 2-Phenylazetidine CAS No. 22610-18-0

2-Phenylazetidine

Cat. No.: B1581345
CAS No.: 22610-18-0
M. Wt: 133.19 g/mol
InChI Key: CLNGGMJEJSANIE-UHFFFAOYSA-N
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Description

2-Phenylazetidine is an organic compound with the chemical formula C₉H₁₁N. It is a four-membered nitrogen-containing heterocycle, which includes a phenyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylazetidine can be synthesized through various methods. One common method involves the reaction of 2-phenylacetone with aqueous ammonia under appropriate conditions. This process typically requires a catalyst and a suitable reaction temperature . Another method involves the intramolecular cyclization of open-chain structures or the reduction of readily available 2-azetidinones .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Phenylazetidine has a wide range of applications in scientific research:

Properties

IUPAC Name

2-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGGMJEJSANIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340982
Record name 2-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22610-18-0
Record name 2-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylazetidine
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Synthesis routes and methods I

Procedure details

To 0.5 g (3.4 mmol) 4-phenyl-2-azetidinone in 5 mL anhydrous THF under nitrogen was added a solution of lithium aluminium hydride (1 M in THF, 11.9 mmol) dropwise, and the mixture was heated at reflux for 4 hours. The reaction mixture was cooled to room temperature, 20% aqueous ammonium chloride was added and the mixture was filtered through a pad of celite. The filtrate was extracted with EtOAc (2×10 mL), the organic layers were combined and dried over Na2SO4. After filtration and evaporation of the solvent the product was purified by column chromatography (silica, DCM/7 N ammonia in MeOH 92:2 to 94:6), which was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
11.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 4-phenyl-azetidin-2-one (1.0 g, 4.28 mmol) in anhydrous THF (20 mL) and treat with 1.0 M solution of lithium aluminum hydride (8.57 mL, 2.0 equiv.) at room temperature. Stir for 15 h, cool to 0° C. in an ice bath and quench with 8.5 mL 1.0 M NaOH then 8.5 mL H2O. Filter resulting solution through celite with additional EtOAc, dry with MgSO4, filter and evaporate to yield a milky white oil that solidifies upon standing. Use 2-Phenyl-azetidine without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.57 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add lithium aluminum hydride (685 mg, 18.1 mmol) to anhydrous ether (20 mL), followed by 4-phenyl-2-azetidinone (760 mg, 5.2 mmol). Heat the mixture to reflux for 4 hr, cool to RT. Add 20% aqueous ammonium chloride solution to quench the reaction, filter through Celite®, concentrate and purify (silica gel chromatography, eluting with 10:90 2 M ammonia in methanol:DCM) to give the title compound as a colorless oil (380 mg, 55%).
Quantity
685 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenylazetidine
Customer
Q & A

Q1: Can you describe the synthesis of 2-Phenylazetidine derivatives?

A2: Several methods for synthesizing this compound derivatives are discussed in the provided research. One approach involves reacting (R,R)-2-(1-bromobenzyl)oxirane with aliphatic primary amines, yielding (R,S)-1-alkyl-3-hydroxy-2-phenylazetidines [, ]. Another method utilizes the reaction of dimethyloxosulphonium methylide with specific N-arylsulphonyl-2-phenylaziridines to produce N-arylsulphonyl-2-phenylazetidines [, ].

Q2: Are there any documented applications of this compound derivatives in organic synthesis?

A4: Yes, research indicates that N-Tosyl-2-phenylazetidine can act as a formal 1,4-dipole equivalent in the presence of BF3·Et2O []. This reactivity allows it to engage with various activated and non-activated alkenes, showcasing its potential as a valuable building block in organic synthesis [].

Q3: Is there evidence suggesting potential biological activity of this compound derivatives?

A5: While not extensively explored in the provided abstracts, one study reported that 3-amino-2-phenylazetidine demonstrated in vitro activity against monoamine oxidase []. This finding suggests the potential for this class of compounds to interact with biological targets and warrants further investigation.

Q4: Has the fragmentation pattern of this compound been studied?

A6: Yes, mass spectrometry studies on this compound and its derivatives revealed that their fragmentation primarily occurs through the open form of the molecular ion []. This information provides valuable insights into the stability and decomposition pathways of these compounds.

Q5: Are there any studies investigating the genotoxicity of this compound derivatives?

A7: One study examined the genotoxicity of a specific phthalazine-substituted β-lactam derivative of this compound []. The results indicated that this particular derivative could induce chromosomal aberrations and micronuclei formation in human lymphocytes, particularly at higher concentrations []. This finding highlights the importance of evaluating the safety profile of novel this compound derivatives.

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